13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound belonging to the class of pyridofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridofuro[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridine with 2-chloro-3-formylquinoline in the presence of a base can yield the desired pyridofuro[3,2-d]pyrimidine core. Subsequent functionalization with a piperazine derivative and a phenyl group completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a ligand for various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and protein-protein interactions.
Medicine
In medicine, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is being investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used in the formulation of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methyl benzylamine
- 4-(4-Methylpiperazin-1-yl)methyl benzaldehyde
- 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride
Uniqueness
Compared to similar compounds, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine stands out due to its unique pyridofuro[3,2-d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C21H21N5O/c1-14-12-16(15-6-4-3-5-7-15)24-21-17(14)18-19(27-21)20(23-13-22-18)26-10-8-25(2)9-11-26/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
JFDGEQXFFQEEHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.